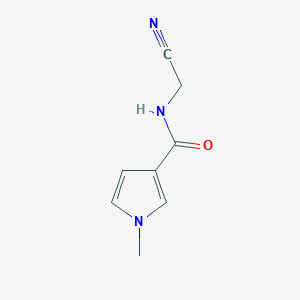
(3S)-N,N-dimethyl-3-azepanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N,N-dimethyl-3-azepanamine is a chiral amine compound with a seven-membered ring structure It is characterized by the presence of a nitrogen atom within the ring and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-dimethyl-3-azepanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a seven-membered ring lactam or a related compound.
Reduction: The lactam is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and methylation reactions are optimized for large-scale production, ensuring high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
(3S)-N,N-dimethyl-3-azepanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted azepanamine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylamines or oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted azepanamine derivatives.
科学的研究の応用
(3S)-N,N-dimethyl-3-azepanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (3S)-N,N-dimethyl-3-azepanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
類似化合物との比較
Similar Compounds
(3R)-N,N-dimethyl-3-azepanamine: The enantiomer of (3S)-N,N-dimethyl-3-azepanamine, differing in the spatial arrangement of atoms.
N,N-dimethyl-2-azepanamine: A structural isomer with the nitrogen atom positioned differently within the ring.
N,N-dimethyl-4-azepanamine: Another structural isomer with the nitrogen atom at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Its seven-membered ring structure also provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
(3S)-N,N-dimethylazepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKCNYMLYVVFAP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2685139.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)
![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2685143.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2685148.png)
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2685155.png)

![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2685157.png)


